![molecular formula C21H30 B14361063 [4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene CAS No. 92666-26-7](/img/structure/B14361063.png)
[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene is an organic compound that belongs to the class of cyclohexylbenzenes It is characterized by the presence of a propyl group attached to a cyclohexyl ring, which is further connected to a benzene ring through a cyclohexenyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene typically involves the following steps:
Cyclohexylation: The initial step involves the cyclohexylation of benzene using a suitable cyclohexylating agent under acidic conditions.
Propylation: The cyclohexylated benzene is then subjected to propylation using a propylating agent such as propyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation reactions.
Distillation: Purification of the product through distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alkanes.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, bromine for bromination.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of fully saturated alkanes.
Substitution: Formation of nitro, sulfo, or halo derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell membranes, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, resulting in altered biochemical processes.
Gene Expression: Regulation of gene expression through interaction with transcription factors and other regulatory proteins.
Comparación Con Compuestos Similares
Similar Compounds
- [4-(4-Propylcyclohexyl)benzonitrile]
- [4-(4-Propylcyclohexyl)cyclohexanone]
- [4-(4-Propylcyclohexyl)cyclohexanol]
Uniqueness
[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
92666-26-7 |
|---|---|
Fórmula molecular |
C21H30 |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
[4-(4-propylcyclohexyl)cyclohexen-1-yl]benzene |
InChI |
InChI=1S/C21H30/c1-2-6-17-9-11-19(12-10-17)21-15-13-20(14-16-21)18-7-4-3-5-8-18/h3-5,7-8,13,17,19,21H,2,6,9-12,14-16H2,1H3 |
Clave InChI |
MUMGGYYXZJBZRR-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C2CCC(=CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


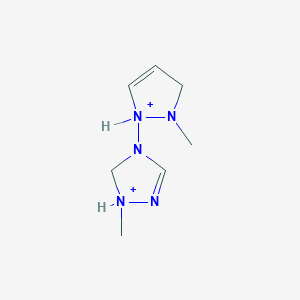
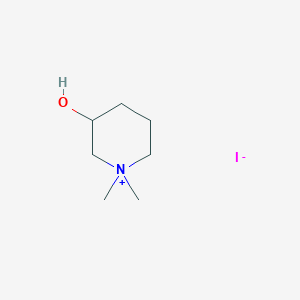

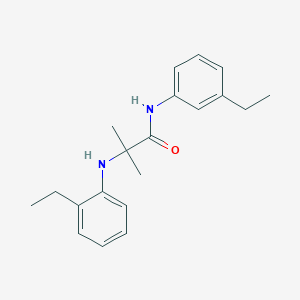

![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)
![N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14361015.png)
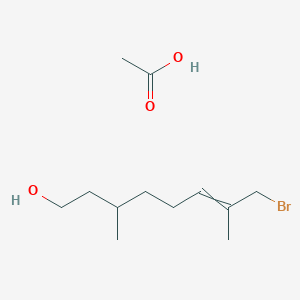
![1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14361025.png)
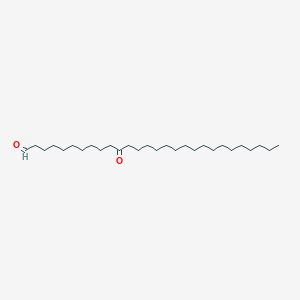

![Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate](/img/structure/B14361038.png)
![5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide](/img/structure/B14361052.png)
![1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol](/img/structure/B14361068.png)
